Product packaging for Fmoc-phe(3-I)-OH(Cat. No.:CAS No. 210282-31-8)

Fmoc-phe(3-I)-OH

Cat. No.: B1390331
CAS No.: 210282-31-8
M. Wt: 513.3 g/mol
InChI Key: SSKOJXLIQFVOGC-QFIPXVFZSA-N
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Description

Significance of Substituted Phenylalanine Derivatives in Chemical Biology and Peptidomimetics

Substituted phenylalanine derivatives, including halogenated versions like Fmoc-Phe(3-I)-OH, are of considerable importance in the fields of chemical biology and peptidomimetics. acs.orgnih.gov These modified amino acids are powerful tools for probing and manipulating biological systems.

In chemical biology, one of the most significant applications is the site-specific incorporation of unnatural amino acids into proteins. nih.govnih.gov Researchers can genetically encode these derivatives, allowing for the synthesis of proteins containing unique functional groups at precise locations. acs.orgnih.gov The introduction of a heavy atom like iodine, for instance, can serve as an X-ray crystallographic probe to help determine protein structure. Furthermore, the diverse chemical moieties that can be introduced via substituted phenylalanines—such as halides, nitriles, and alkynes—provide bioorthogonal handles for selectively labeling proteins with fluorescent probes or other biochemical tags for functional studies. nih.gov

In the realm of peptidomimetics—compounds that mimic the structure and function of natural peptides—substituted phenylalanine derivatives are invaluable. acs.orgnih.gov Peptides often suffer from poor stability and bioavailability in therapeutic applications. By replacing natural amino acids with substituted versions, chemists can design peptidomimetics with enhanced properties. acs.org Halogenation, for example, can increase a peptide's resistance to enzymatic degradation, improve its ability to cross cell membranes, and enhance its binding affinity and selectivity for a specific biological target. mdpi.comnih.gov Phenylalanine derivatives have been instrumental in developing novel HIV capsid inhibitors, where the specific substitutions on the phenyl ring are crucial for antiviral activity. nih.govresearchgate.netmdpi.com

Overview of Research Trajectories for Fmoc-Protected Amino Acids in Synthesis and Material Science

The development of the fluorenylmethoxycarbonyl (Fmoc) protecting group has been a cornerstone of modern peptide synthesis. altabioscience.comactivotec.com Fmoc-protected amino acids are the primary building blocks used in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient, automated construction of peptide chains. altabioscience.comacs.org The key advantage of Fmoc chemistry is that the protecting group is stable under acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638). activotec.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, providing great flexibility in synthesizing complex peptides. altabioscience.com The strong UV absorbance of the Fmoc group also facilitates real-time monitoring of the synthesis process, which is particularly useful in automated synthesizers.

Beyond their foundational role in peptide synthesis, Fmoc-protected amino acids have emerged as versatile building blocks in material science. A significant research trajectory focuses on their capacity for self-assembly. researchgate.netrsc.org The Fmoc group itself is highly hydrophobic and aromatic, which promotes the association of Fmoc-amino acid molecules through π-π stacking and hydrophobic interactions. researchgate.net This leads to the spontaneous formation of well-ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels, in aqueous environments. researchgate.netacs.org

The properties of these self-assembled materials can be tuned by changing the amino acid side chain, making it possible to design functional biomaterials. rsc.org For example, Fmoc-phenylalanine derivatives have been extensively studied for their ability to form biocompatible hydrogels. researchgate.net These materials have shown potential in a wide range of applications, including as scaffolds for tissue engineering, vehicles for controlled drug delivery, and as templates for the creation of other nanomaterials. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO4 B1390331 Fmoc-phe(3-I)-OH CAS No. 210282-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOJXLIQFVOGC-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673991
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210282-31-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-3-iodo-L-phenylalanine
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Synthesis Methodologies for Fmoc Phe 3 I Oh and Analogues

Solution-Phase Synthetic Approaches for Fmoc-Protected Amino Acids

The synthesis of Fmoc-Phe(3-I)-OH is typically a two-stage process: first, the synthesis of the unnatural amino acid L-3-iodophenylalanine, followed by the protection of its α-amino group with the Fmoc moiety. ontosight.ai

The precursor, L-3-iodophenylalanine, can be synthesized from L-phenylalanine through electrophilic aromatic substitution to introduce the iodine atom onto the phenyl ring. nih.gov A common method for the direct iodination of L-phenylalanine involves using a mixture of iodic acid (HIO₃) and iodine (I₂), sometimes referred to as Suzuki's reagent, which enables an alternative to traditional Sandmeyer chemistry. frontiersin.org Another approach involves a copper-assisted nucleophilic halogen exchange, where a precursor like 2-bromo-L-phenylalanine can be converted to 2-iodo-L-phenylalanine with high yield. nih.gov

Once L-3-iodophenylalanine is obtained, the Fmoc group is introduced in a solution-phase reaction. A general and widely used method for Fmoc protection involves dissolving the amino acid in an aqueous basic solution, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group. mdpi.comnih.gov To this solution, an Fmoc-donating reagent, typically Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu), dissolved in an organic solvent like dioxane or acetone, is added slowly at a reduced temperature (e.g., 0-5°C). mdpi.comnih.gov The reaction mixture is stirred for several hours, allowing it to warm to room temperature. After the reaction is complete, work-up procedures involving acidification to precipitate the product, followed by filtration and washing, yield the purified this compound. nih.gov

StepDescriptionKey ReagentsTypical Conditions
1. Iodination (Precursor Synthesis)Electrophilic aromatic substitution on L-phenylalanine to produce L-3-iodophenylalanine.L-Phenylalanine, Iodic Acid (HIO₃), Iodine (I₂)Acidic solvent (e.g., AcOH, H₂SO₄), heat. frontiersin.org
2. Fmoc ProtectionReaction of the α-amino group of L-3-iodophenylalanine with an Fmoc-donating reagent.L-3-iodophenylalanine, Fmoc-Cl or Fmoc-OSu, Sodium Carbonate (Na₂CO₃)Mixed solvent (e.g., Dioxane/Water), 0°C to room temperature. mdpi.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Integration

The primary application of this compound is its incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology, first developed by R. Bruce Merrifield, involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. medlineplus.govd-nb.info The Fmoc strategy offers significant advantages, including the use of milder reaction conditions compared to the alternative Boc/Benzyl approach, which makes it compatible with a wider range of sensitive or modified amino acids. acs.org

Fmoc Protecting Group Chemistry and Orthogonal Deprotection Strategies

The success of Fmoc-SPPS hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. nih.govresearchgate.net The Fmoc/tBu strategy is the most common orthogonal combination. slideshare.net

N-α-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.orgslideshare.netresearchgate.net The cleavage mechanism involves a β-elimination reaction. acs.org This deprotection step exposes the free amine, which is then ready to form a peptide bond with the next amino acid.

Side-Chain Protecting Groups: Reactive functionalities on amino acid side chains are protected by groups that are stable to the basic conditions of Fmoc removal but are labile to strong acids. acs.org These "permanent" protecting groups, such as the tert-butyl (tBu) group for serine, threonine, aspartic acid, and glutamic acid, or the trityl (Trt) group for cysteine and histidine, remain intact throughout the peptide chain elongation. slideshare.netgoogleapis.com They are typically removed during the final step when the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). slideshare.net

This orthogonal scheme ensures that the N-terminus can be selectively deprotected for chain extension while the reactive side chains remain protected, preventing unwanted side reactions. nih.gov

Protecting GroupAbbreviationFunctionCleavage ConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocN-α-Amine Protection (Temporary)20% Piperidine in DMF (Base) acs.orgslideshare.netAcid-labile groups (tBu, Trt, Boc)
tert-ButyltBuSide-Chain (Ser, Thr, Asp, Glu) Protection (Permanent)Strong Acid (e.g., 95% TFA) slideshare.netBase-labile Fmoc group
TritylTrtSide-Chain (Cys, His, Asn, Gln) Protection (Permanent)Strong Acid (e.g., 95% TFA) googleapis.comBase-labile Fmoc group
tert-ButyloxycarbonylBocSide-Chain (Lys, Trp) Protection (Permanent)Strong Acid (e.g., 95% TFA) slideshare.netBase-labile Fmoc group

Coupling Reagent Selection and Optimization for Fmoc-Amino Acid Derivatives

The formation of the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid requires an activating agent, known as a coupling reagent. The choice of reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. nih.gov Coupling reagents can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization and the formation of an N-acylurea byproduct. mbl.or.kr To suppress these side reactions, they are almost always used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which has been shown to accelerate coupling and further reduce racemization. mbl.or.kr

Onium Salts: Uronium/Aminium salts such as HBTU, HATU, and TBTU are highly efficient and popular coupling reagents. nih.gov They react with the Fmoc-amino acid to form an active ester in situ, which then rapidly acylates the free amine. These reactions require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). nih.gov For particularly difficult couplings, more potent reagents like HATU are often employed. mbl.or.kr Phosphonium salts like PyBOP are also highly effective.

For incorporating modified amino acids like this compound, standard coupling protocols using reagents like HBTU or HATU are generally effective. Optimization may involve adjusting coupling times or using a higher excess of reagents for sterically hindered sequences.

Reagent ClassExample ReagentAbbreviationKey Features
CarbodiimidesN,N'-DiisopropylcarbodiimideDICSoluble urea (B33335) byproduct; often used with additives like HOBt or Oxyma Pure. nih.govmbl.or.kr
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble, making it useful for solution-phase and specific SPPS applications. nih.gov
Uronium/Aminium Salts(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery high reactivity, excellent for difficult couplings and reducing racemization. mbl.or.kr
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUWidely used, efficient, and reliable for standard SPPS. nih.gov
Phosphonium Salts(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPPotent reagent, particularly useful for coupling bulky amino acids. mbl.or.kr

Resin Selection and Peptide Elongation Protocols in SPPS

Key resin characteristics include:

Polymer Matrix: Most resins are based on a polystyrene (PS) core cross-linked with divinylbenzene (B73037) (DVB). medlineplus.gov Other resins, like TentaGel, incorporate polyethylene (B3416737) glycol (PEG) chains to improve swelling in polar solvents and reduce peptide aggregation. psu.edu

Linker: The linker determines the C-terminal group and the conditions required for final cleavage. For preparing peptide acids under the Fmoc/tBu strategy, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are common choices. psu.edu For peptide amides, Rink Amide or Sieber amide resins are used. psu.edu

Loading/Substitution: This value indicates the number of reactive sites per gram of resin (in mmol/g). medlineplus.gov For synthesizing long or aggregation-prone peptides, a resin with a low loading level (e.g., 0.1-0.4 mmol/g) is preferred to minimize interchain interactions. psu.edu

The peptide elongation protocol is a cycle of two main steps: (1) N-α-Fmoc deprotection using piperidine/DMF, followed by extensive washing, and (2) coupling of the next Fmoc-amino acid, activated by a suitable coupling reagent. d-nb.info The completion of each step can be monitored using qualitative tests like the Kaiser test for free primary amines. researchgate.net

On-Resin Modifications and Post-Synthetic Functionalization

The iodine atom on the phenyl ring of this compound serves as a versatile handle for chemical modifications, which can be performed either while the peptide is still attached to the resin ("on-resin") or after it has been cleaved and purified. This capability is a primary reason for incorporating such unnatural amino acids.

A particularly powerful modification is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the iodinated phenylalanine residue and a boronic acid. frontiersin.org This method can be performed on the solid support to introduce a wide variety of aryl or vinyl groups, enabling the synthesis of structurally diverse and constrained peptides. For example, an enkephalin-like peptide containing an iodinated residue was successfully modified on Wang resin using a Pd(PPh₃)₄ catalyst.

Other palladium-catalyzed reactions, such as C-H activation, can be used to create unique covalent bonds between an iodo-aryl amino acid and another residue like tryptophan, leading to novel cyclic peptide structures directly on the solid phase. Furthermore, the iodine atom can be used in other cross-coupling reactions or replaced with other functional groups, significantly expanding the chemical diversity of the final peptide.

Enzyme-Mediated Synthetic Routes for Unnatural Amino Acids and Peptides

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing unnatural amino acids (UAAs) and peptides. Key enzymatic approaches include the synthesis of the UAA itself and the enzymatic ligation of peptide fragments.

For the synthesis of UAAs like 3-iodo-L-phenylalanine, two primary biocatalytic methods are employed:

Kinetic Resolution: This method starts with a racemic mixture of the UAA. An enzyme, such as an acylase, selectively acts on one enantiomer (e.g., hydrolyzing an N-acetyl group from the L-enantiomer), allowing for the separation of the two forms.

Asymmetric Synthesis: This approach generates the desired stereoisomer directly from a prochiral precursor with a theoretical yield of 100%. Engineered enzymes like transaminases and dehydrogenases are powerful tools for this purpose. For example, engineered aromatic L-amino acid transaminases have been developed to synthesize various L-phenylalanine analogues. Flavin-dependent halogenases are another class of enzymes capable of regioselective halogenation of aromatic compounds, representing a potential route for the direct enzymatic synthesis of halogenated amino acids.

Once the UAA is synthesized, it can be incorporated into a peptide chain. While this is typically done via SPPS, enzymatic peptide ligation is an emerging alternative for assembling larger peptides or proteins. mdpi.com Enzymes like sortases, butelases, or engineered proteases like trypsiligase can catalyze the formation of a peptide bond between two smaller peptide fragments, one of which can contain a UAA like 3-iodo-L-phenylalanine. mdpi.comacs.org This chemo-enzymatic approach combines the flexibility of chemical synthesis for creating the UAA-containing fragment with the high efficiency and specificity of enzymatic ligation for constructing the final, larger biomolecule.

Incorporation and Application in Peptide and Peptidomimetic Design

Fmoc-Phe(3-I)-OH as a Building Block in Peptide Synthesis

This compound is readily integrated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. sigmaaldrich.comsigmaaldrich.com The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the α-amine, which can be removed under mild basic conditions (e.g., with piperidine) to allow for the sequential addition of amino acids to the growing peptide chain. chemimpex.comuni-regensburg.de

The key features of its use in SPPS include:

Compatibility: The compound is compatible with standard coupling reagents such as HBTU and DIC. uni-regensburg.denih.gov The iodine-carbon bond is stable to the conditions of both Fmoc group removal and peptide bond formation. sigmaaldrich.com

Orthogonality: The iodine atom does not interfere with most common side-chain protecting groups used in Fmoc chemistry, allowing for its selective placement within a peptide sequence. sigmaaldrich.com

Post-Synthetic Modification: The true utility of incorporating 3-iodophenylalanine lies in its capacity for post-synthetic modification directly on the resin-bound peptide. The carbon-iodine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This allows for the late-stage diversification of peptides, introducing biaryl linkages or other complex moieties after the primary sequence has been assembled. mdpi.comntu.ac.uk This approach is more efficient than synthesizing numerous complex amino acid monomers from scratch. ntu.ac.uk

The incorporation of iodinated amino acids like 3-iodophenylalanine is also a classic strategy for introducing radiolabels, such as tritium, via catalytic dehalogenation. rctritec.com

Design of Peptidomimetics with Modified Biological Profiles

Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties. diva-portal.orgsigmaaldrich.com The incorporation of this compound is a key strategy in this endeavor, as the resulting modifications can profoundly alter a peptide's biological profile. mdpi.com

The introduction of a bulky and electronegative iodine atom onto the phenyl ring of phenylalanine can significantly influence the peptide's local and global conformation.

Steric Effects: The iodine atom imposes steric hindrance that can restrict the rotational freedom (chi angles) of the amino acid side chain. This can, in turn, influence the main chain torsion angles (phi and psi), favoring specific backbone conformations and potentially inducing or stabilizing secondary structures like β-turns or helices. expasy.org

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with nearby electronegative atoms like oxygen or nitrogen in the peptide backbone or side chains. researchgate.net These interactions, though weaker than hydrogen bonds, can provide additional conformational stability, guiding the peptide to adopt a more rigid and defined three-dimensional structure. researchgate.net Studies on halogenated pentapeptides have shown that iodination can promote the formation of hydrogels resulting from fibrillar networks, indicating a strong influence on self-assembly and supramolecular structure. researchgate.net

Secondary Structure Formation: The conformational constraints imposed by 3-iodophenylalanine can be exploited to stabilize specific secondary structures. For example, by locking the peptide into a conformation that is less susceptible to enzymatic degradation, its metabolic stability can be increased. mdpi.commdpi.com

Interaction TypeDescriptionImpact on Peptide StructureRelevant Finding
Steric HindranceThe large van der Waals radius of the iodine atom restricts the rotational freedom of the phenyl side chain.Influences backbone dihedral angles (Φ/Ψ), potentially favoring specific turn or helical structures. expasy.orgN/A
Halogen BondingThe electropositive region (σ-hole) on the iodine atom can form a stabilizing non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen).Can act as an intramolecular staple, constraining the peptide backbone and stabilizing secondary structures.Isolated iodophenylalanine amino acids have been shown to form crystal structures stabilized by I···I halogen bonds. researchgate.net
Hydrophobic InteractionsThe iodinated phenyl ring is more hydrophobic than a standard phenyl ring.Can alter peptide folding and promote aggregation or specific interactions within hydrophobic pockets of target proteins.Halogenation of phenylalanine residues in a pentapeptide was found to promote the formation of hydrogels and fibrillar networks. researchgate.net

A primary challenge for peptide-based therapeutics is their poor metabolic stability and low bioavailability. diva-portal.org Incorporating unnatural amino acids like 3-iodophenylalanine is a well-established strategy to overcome these limitations. mdpi.com

Metabolic Stability: Peptides are rapidly degraded in vivo by proteases. The introduction of an unnatural structure such as a 3-iodo-substituted phenyl ring at or near a cleavage site can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life. mdpi.com

Bioavailability: The iodine atom increases the lipophilicity of the amino acid side chain. This can enhance the peptide's ability to cross biological membranes, potentially improving oral bioavailability or penetration of the blood-brain barrier. researchgate.net

Selectivity: The 3-iodophenylalanine residue can be used as a scaffold for further chemical modification via cross-coupling reactions. mdpi.com This allows for the synthesis of a library of analogs with diverse functionalities at a specific position. mdpi.comresearchgate.net Screening these libraries can lead to the discovery of ligands with greatly enhanced selectivity for a specific biological target, reducing off-target effects. mdpi.com

Synthesis of Modified Peptides for Specific Research Aims

The unique properties of this compound make it an invaluable tool for synthesizing peptides tailored for specific and advanced research applications, from developing targeted ligands to creating sophisticated molecular probes.

The development of potent and selective peptide ligands for receptors, enzymes, and other protein targets is a cornerstone of drug discovery. nih.govopenaccessjournals.com The 3-iodo group on the phenylalanine is a key feature for post-synthetic modification, most notably through Suzuki-Miyaura cross-coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond between the iodinated peptide and a boronic acid derivative, enabling the creation of biaryl structures or the introduction of a wide array of functional groups. mdpi.com This strategy has been successfully employed to:

Synthesize Analog Libraries: Researchers can create large libraries of peptide analogs by coupling various boronic acids to a single, resin-bound iodinated peptide precursor. mdpi.comresearchgate.net

Enhance Binding Affinity: The introduction of new aromatic or functional groups can create additional points of contact with the target protein, such as van der Waals, hydrophobic, or hydrogen-bonding interactions, leading to significantly improved binding affinity (lower Kᵢ or IC₅₀ values). mdpi.com

Modulate Activity: By systematically altering the structure at the 3-position, the pharmacological profile of a peptide can be fine-tuned from an agonist to an antagonist, or vice versa. nih.gov

Example of Suzuki-Miyaura Cross-Coupling on Iodophenylalanine-Containing Peptides mdpi.com
ParameterConditionPurpose
Palladium CatalystPdCl₂(dppf) or Pd(PPh₃)₄To catalyze the carbon-carbon bond formation between the iodophenylalanine and the boronic acid.
BaseK₃PO₄ or Na₂CO₃To activate the boronic acid for transmetalation to the palladium center.
Solvent SystemBiphasic (e.g., tBuOH/toluene/H₂O) or aqueous buffer with additives (e.g., glycerol)To solubilize both the peptide and the reagents while maintaining peptide stability.
ReactantsResin-bound peptide containing Phe(3-I); various arylboronic acidsTo generate a library of structurally diverse biaryl-containing peptides.

While 3-iodophenylalanine is not intrinsically photoactivatable, it is a crucial precursor for the site-specific synthesis of photoactivatable peptide probes. iris-biotech.de These probes are used to study protein-protein interactions through photoaffinity labeling, where UV light triggers the formation of a covalent bond between the peptide probe and its binding partner. sigmaaldrich.comsigmaaldrich.com

The 3-iodo group enables this application in two primary ways:

Chemical Handle for Cross-Coupling: The carbon-iodine bond can be functionalized via cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach a dedicated photo-crosslinking moiety, such as a benzophenone (B1666685) or a diazirine group. merckmillipore.com This allows for precise, site-specific placement of the photo-crosslinker within the peptide sequence, which is often more efficient than synthesizing a complete Fmoc-protected photoactivatable amino acid.

Multi-purpose Probe Functionality: The iodine atom itself serves other probing functions. It can be used as a heavy atom to aid in solving crystal structures of peptide-protein complexes via X-ray crystallography. Furthermore, it can be directly exchanged with a radioactive isotope, such as ¹²³I or ¹²⁵I, to create radiolabeled peptides for imaging studies or binding assays. ulisboa.pt The quenching effect of iodine on the fluorescence of nearby tryptophan residues can also be used as a spectroscopic tool to determine the orientation of a peptide ligand when bound to a protein. nih.gov

Probing Applications Enabled by Iodophenylalanine Incorporation
Probing MethodRole of IodophenylalaninePrincipleReference
Photoaffinity LabelingSynthetic precursor for attaching a photo-crosslinker (e.g., benzophenone) via a C-C coupling reaction.UV activation of the attached group generates a reactive species that covalently binds to interacting proteins. iris-biotech.demerckmillipore.com
X-ray CrystallographyActs as a heavy atom.The high electron density of iodine produces a strong anomalous signal, which aids in solving the phase problem during structure determination.N/A
RadiolabelingSite for direct radioiodination (e.g., with ¹²⁵I).Allows for sensitive detection and quantification in binding assays, autoradiography, and in vivo imaging (SPECT). ulisboa.pt
Fluorescence QuenchingActs as a collisional quencher.When in close proximity (3-6 Å), the iodine atom can quench the fluorescence of tryptophan residues in the binding pocket, providing distance constraints. nih.gov

Preparation of Arginine Analogues for Enzyme Inhibitor Design

The unique structural and electronic properties of the guanidinium (B1211019) group in arginine are pivotal for many biological recognition processes, including substrate binding in various enzymes, particularly proteases. Consequently, synthetic arginine analogues are of significant interest in the design of enzyme inhibitors. This compound serves as a versatile and crucial starting material for the synthesis of such analogues, specifically those where the phenyl ring acts as a scaffold to position a bioisostere of the guanidinium group. The preparation of 3-amidinophenylalanine, a well-known arginine mimetic, from this compound exemplifies this application. Such analogues are frequently incorporated into peptide sequences to create potent and selective enzyme inhibitors. peptide.comtandfonline.com

The conversion of this compound into an arginine analogue is a multi-step chemical synthesis. A common and effective strategy involves a two-step process: a palladium-catalyzed cyanation reaction followed by the transformation of the resulting nitrile group into an amidine or guanidine.

The initial step is the conversion of the aryl iodide to an aryl nitrile. This is typically achieved through a palladium-catalyzed cyanation reaction, a robust and widely used method in organic synthesis for forming carbon-carbon bonds. rsc.orgrsc.org In this reaction, the iodo-substituted phenylalanine derivative, this compound, is treated with a cyanide source in the presence of a palladium catalyst and a suitable ligand. This efficiently substitutes the iodine atom with a cyano group, yielding Fmoc-3-cyano-L-phenylalanine (Fmoc-Phe(3-CN)-OH). rsc.orgpsu.edu

The second step involves the chemical transformation of the cyano group into a basic moiety that mimics the protonated guanidinium group of arginine. Fmoc-Phe(3-CN)-OH is a direct precursor to peptides containing the arginine analog 3-amidinophenylalanine. peptide.com The conversion of the cyano functionality into an amidino group can be accomplished through various established methods, thereby creating the desired arginine analogue. google.comjustia.com This final product can then be used in standard solid-phase peptide synthesis (SPPS) to be incorporated into a larger peptide chain designed to inhibit a specific enzyme target. nih.gov

The following table outlines the key transformations in this synthetic pathway.

StepStarting MaterialKey Reagents and ConditionsIntermediate/ProductPurpose
1This compoundPalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide source (e.g., CuCN, Zn(CN)₂) psu.eduresearchgate.netFmoc-Phe(3-CN)-OHConversion of the aryl iodide to a nitrile. rsc.org
2Fmoc-Phe(3-CN)-OHReagents for amidine synthesis (e.g., via Pinner reaction or treatment with hydroxylamine (B1172632) followed by reduction). tandfonline.comFmoc-3-amidinophenylalanineFormation of the arginine mimetic. peptide.com

This synthetic route highlights the utility of this compound as a building block in medicinal chemistry, enabling access to non-canonical amino acids that are critical for developing next-generation enzyme inhibitors. The resulting arginine analogues, when incorporated into peptidomimetics, can offer improved properties such as enhanced stability against proteolytic degradation and altered binding affinities.

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed information on electronic structure, vibrational modes, and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of Fmoc-protected amino acids. ¹H NMR, in particular, provides precise information about the chemical environment of hydrogen atoms within the molecule.

Table 1: Representative ¹H NMR Data for Fmoc-L-phenylalanine in DMSO-d6 This data is for the parent compound, Fmoc-Phe-OH, and serves as a reference.

Chemical Shift (δ ppm)Multiplicity / CouplingAssignment
12.74Broad SingletCarboxylic Acid (CO₂H )
7.87DoubletAmide (NH )
7.73 - 7.19MultipletAromatic Protons (Fmoc & Phenyl)
4.20 - 4.13MultipletCH ₂ and CH of Fmoc group, α-CH
3.11 - 2.82Multipletβ-CH ₂ of Phenylalanine

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering crucial insights into its functional groups and secondary structure, particularly in self-assembled states. Key vibrational bands for Fmoc-amino acids include Amide A (N-H stretch), Amide I (C=O stretch), and Amide II (N-H bend and C-N stretch). rsc.org The positions of these bands can indicate the presence of hydrogen bonding and the formation of β-sheet structures, which are common in the hydrogels formed by these molecules. rsc.orgresearchgate.net For Fmoc-phe(3-I)-OH, the fundamental IR absorption bands would be consistent with those of other Fmoc-amino acids, confirming the integrity of the peptide-like structure.

Vibrational Circular Dichroism (VCD), the differential absorption of left and right circularly polarized infrared light, is particularly powerful for studying the chirality of supramolecular structures. researchgate.net In the context of self-assembled fibrils, VCD spectra of the amide I region can reveal the helical twist (e.g., left-handed or right-handed) of the aggregates, providing a deeper level of structural detail than IR alone. acs.org While specific VCD studies on this compound are not widely documented, this technique is a primary method for analyzing the chiral organization of its assemblies.

Table 2: Characteristic FT-IR Absorption Bands for Fmoc-L-phenylalanine Hydrogels This data is for the parent compound, Fmoc-Phe-OH, and is representative for this class of molecules.

Band NameWavenumber (cm⁻¹)Vibrational Mode
Amide A~3431N-H Stretching
Amide I~1687C=O Stretching (Amide)
Amide II~1537N-H Bending & C-N Stretching

Data sourced from The Royal Society of Chemistry. rsc.org

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the spectrum is dominated by the strong π-π* transitions of the aromatic fluorenyl group. acs.org The absorption maxima are typically observed around 265 nm, 290 nm, and 301 nm. nih.gov This technique is often used to determine the concentration of the compound in solution and to monitor the aggregation process, as π-π stacking interactions between Fmoc groups during self-assembly can lead to changes in the absorption spectrum. acs.orgreading.ac.uk

Electronic Circular Dichroism (CD) is essential for investigating the chiral aspects of both the molecule and its supramolecular assemblies. nih.gov The CD spectrum provides information on the secondary structure of peptide backbones and, crucially, on the chiral arrangement of the aromatic chromophores (the Fmoc groups). reading.ac.uk Strong CD signals in the 270-310 nm range for Fmoc-peptide assemblies are indicative of the helical stacking of the fluorenyl moieties, providing evidence of ordered, chiral self-assembly. rsc.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of elements within the top 1-10 nm of a material. In the context of this compound, XPS would be particularly useful for analyzing thin films, functionalized surfaces, or the surface of bulk hydrogel material. acs.org

An XPS analysis of this compound would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and, critically, Iodine (I 3d). The presence and binding energy of the I 3d peak would serve as unambiguous confirmation of the iodo-substitution. High-resolution scans of the C 1s and N 1s regions could further provide information on the different chemical environments, such as the carbonyl, aromatic, and aliphatic carbons. researchgate.netresearchgate.net

Microscopic and Nanostructural Analysis of Assemblies

Microscopy techniques are vital for visualizing the morphology of the supramolecular structures formed by the self-assembly of this compound, which often results in the formation of hydrogels.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are standard methods for studying the nanoscale morphology of self-assembled materials. For hydrogels formed from Fmoc-amino acids and their derivatives, FESEM images typically reveal an entangled, three-dimensional network of nanofibers. rsc.orgmdpi.com This fibrillar network is responsible for immobilizing the solvent and giving the material its gel-like properties. google.com Studies on related Fmoc-peptide hydrogels show that these fibrils can range in diameter from tens to hundreds of nanometers. mdpi.comgoogle.com

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), FESEM becomes a powerful tool for elemental analysis. iaea.orgnsf.gov An FESEM-EDS analysis of a self-assembled this compound structure would allow for the mapping of elements across the sample. This would be used to confirm that the observed fibrous structures are indeed composed of the target molecule by detecting the presence of carbon, oxygen, nitrogen, and the key elemental marker, iodine, within the nanofibers. researchgate.netnsf.gov

Physicochemical and Rheological Characterization of Self-Assembled Systems

The self-assembly of N-α-Fmoc-3-iodo-L-phenylalanine (this compound) into supramolecular structures is a phenomenon governed by a delicate balance of non-covalent interactions. The introduction of an iodine atom onto the phenyl ring of phenylalanine significantly influences the molecule's hydrophobicity and potential for halogen bonding, in addition to the characteristic π-π stacking of the fluorenyl groups and hydrogen bonding of the peptide backbone. A comprehensive understanding of the resulting materials, such as hydrogels, necessitates advanced characterization methodologies to probe their physical and mechanical properties. While specific published data on the self-assembling systems of this compound is limited, the application of standard characterization techniques can be described based on established studies of similar Fmoc-amino acid derivatives.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or aggregates in a suspension. In the context of this compound, DLS is instrumental in characterizing the initial stages of self-assembly, identifying the hydrodynamic radius of nascent structures like micelles or small oligomers that serve as precursors to larger fibrillar networks. The analysis relies on measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, which can be mathematically correlated to particle size.

Zeta potential measurements complement DLS by providing insight into the surface charge of the self-assembled aggregates. This parameter is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion and is crucial for predicting the stability of the colloidal system. For this compound, the terminal carboxylic acid group is ionizable, making the charge, and thus the zeta potential, highly dependent on the pH of the aqueous solution. A highly negative or positive zeta potential indicates strong repulsive forces that can prevent aggregation and precipitation, leading to a stable dispersion. Conversely, a zeta potential close to zero suggests that attractive forces may dominate, leading to flocculation.

Illustrative Data for this compound Self-Assemblies

The following table presents hypothetical data to illustrate the expected results from DLS and zeta potential analysis of a 1 mg/mL this compound dispersion under different pH conditions.

pHPredominant SpeciesAverage Hydrodynamic Diameter (d.nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Interpretation
10.0Soluble monomers/small oligomers15 ± 30.65-45 ± 5Deprotonated carboxylate groups lead to high negative charge, ensuring electrostatic repulsion and stability of small assemblies.
7.4Fibrillar aggregates250 ± 500.40-25 ± 4Partial deprotonation allows for assembly into larger structures, with sufficient surface charge to maintain colloidal stability.
4.0Large-scale agglomerates/Gel network>1000>0.70-5 ± 2Protonation of carboxylate reduces repulsive forces, promoting extensive aggregation and network formation, leading to low stability in dispersion.

Rheological Studies of Hydrogels and Supramolecular Assemblies

Rheology is the study of the flow and deformation of matter, providing critical information on the mechanical properties of materials like hydrogels. For hydrogels formed from this compound, rheological studies are essential to quantify their stiffness, viscoelasticity, and stability under stress, which are key parameters for potential applications. Oscillatory rheology is commonly employed, where a small, oscillating strain or stress is applied to the sample to measure its response.

The primary outputs are the storage modulus (G′) and the loss modulus (G″).

Storage Modulus (G′): Represents the elastic component of the material, indicating the energy stored and recovered per cycle of deformation. A high G′ is characteristic of solid-like behavior.

Loss Modulus (G″): Represents the viscous component, indicating the energy dissipated as heat per cycle. A high G″ is characteristic of liquid-like behavior.

A hallmark of a true hydrogel is a G′ value that is significantly higher (typically by an order of magnitude or more) than the G″ value, with both moduli showing minimal dependence on frequency over a certain range. Strain sweep tests are also performed to identify the linear viscoelastic region (LVER) and the critical strain at which the gel structure breaks down.

Illustrative Rheological Data for an this compound Hydrogel

This table shows hypothetical results from a frequency sweep experiment on a 1% (w/v) this compound hydrogel at a constant strain of 0.5%.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan δ (G''/G')Interpretation
0.1980950.097The hydrogel exhibits dominant elastic behavior at low frequencies.
1.010501100.105G' remains significantly greater than G'', confirming a stable gel structure.
10.011001250.114The low tan δ value (<0.2) across the frequency range indicates a strong, elastic network.
100.011201400.125Minimal frequency dependence of G' suggests a well-formed, cross-linked network.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability and composition of this compound. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, presented as a TGA curve, plots the percentage of mass loss against temperature.

For this compound, TGA can reveal:

The presence of bound solvent (e.g., water), which would evaporate at lower temperatures (<150 °C).

The decomposition temperature of the Fmoc protecting group, which is known to be thermally labile.

The decomposition profile of the core 3-iodo-phenylalanine structure.

The final residual mass at the end of the experiment.

This information is valuable for determining the upper temperature limits for processing and storage of the compound and its self-assembled materials. The decomposition of Fmoc-amino acids typically occurs in a temperature range of 27–700 °C, with major products including CO₂, CO, HCN, and NH₃.

Illustrative TGA Data for this compound

The following table provides a hypothetical summary of a TGA analysis of this compound powder, heated from 30 °C to 800 °C under a nitrogen atmosphere.

Temperature Range (°C)Mass Loss (%)Associated Component/Process
30 - 1201.5Loss of adsorbed moisture.
200 - 35043.0Decomposition and loss of the Fmoc group (C₁₅H₁₁O₂).
350 - 65054.5Decomposition of the 3-iodo-phenylalanine residue and further fragmentation.
> 650-Formation of stable carbonaceous residue.
Total Mass Loss 99.0
Final Residue @ 800 °C 1.0

Applications in Advanced Materials and Supramolecular Chemistry

Fmoc-Phe(3-I)-OH and Analogues as Components in Self-Assembling Hydrogels

Fmoc-protected amino acids, including derivatives of phenylalanine, are well-regarded for their capacity to form hydrogels. rsc.orgacs.orgacs.org These hydrogels are three-dimensional networks composed of self-assembled nanofibers that entrap large amounts of water. rsc.orgjpt.com The introduction of a halogen atom, such as iodine, onto the phenyl ring of phenylalanine significantly influences the self-assembly process and the properties of the resulting hydrogel. rsc.orgresearchgate.net

Mechanism of Self-Assembly and Gelation

The self-assembly of this compound and its analogs into hydrogels is a complex process driven by a combination of non-covalent interactions. mdpi.comacs.orgbeilstein-journals.org These interactions work in concert to organize the individual molecules into hierarchical, fibrous structures. mdpi.com

Key interactions involved in the self-assembly process include:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the phenylalanine residues engage in π-π stacking interactions. nih.govrsc.orgupc.edu These interactions are a primary driving force for the formation of the fibrillar structures that constitute the hydrogel network. mdpi.comnih.gov

Hydrogen Bonding: Hydrogen bonds form between the carboxylic acid and amide groups of adjacent molecules. mdpi.comnih.govresearchgate.net These directional interactions contribute to the stability and ordered arrangement of the molecules within the self-assembled fibers.

Hydrophobic Forces: The nonpolar aromatic regions of the molecules, including the Fmoc group and the phenyl ring, are driven to aggregate in an aqueous environment, minimizing their contact with water molecules. mdpi.combeilstein-journals.orgresearchgate.net

The interplay of these forces leads to the formation of long, entangled nanofibers that create a porous network capable of immobilizing water, resulting in a self-supporting hydrogel. researchgate.net

Influence of Halogen Substituents on Self-Assembly Properties and Material Rigidity

The introduction of halogen substituents onto the aromatic side-chain of Fmoc-phenylalanine has a pronounced effect on the self-assembly and the mechanical properties of the resulting hydrogels. rsc.orgresearchgate.net The position and identity of the halogen atom (e.g., fluorine, chlorine, bromine, iodine) can be used to fine-tune these properties. rsc.orgrsc.org

Research indicates that single halogen substituents dramatically enhance the efficiency of self-assembly compared to the non-halogenated Fmoc-Phe. rsc.orgresearchgate.netrsc.org The position of the halogen (ortho, meta, or para) has a more predictable influence on the rate of self-assembly than the specific halogen itself. rsc.org For instance, the self-assembly rate of halogenated Fmoc-Phe derivatives often follows the order of para > meta > ortho. mdpi.comresearchgate.net

The rigidity of the hydrogel, often measured by the storage modulus (G'), is also significantly affected by halogenation. Studies on various halogenated Fmoc-Phe derivatives have shown that the storage modulus can vary by an order of magnitude depending on the halogen and its position. mdpi.com For example, a smaller and more electronegative halogen has been associated with an increased storage modulus. mdpi.com This demonstrates that minimal atomic changes can be a powerful tool for tuning the bulk rheological properties of these materials. rsc.orgresearchgate.net

CompoundEffect of HalogenationImpact on Material Properties
This compound and AnaloguesEnhances the efficiency of self-assembly into amyloid-like fibrils. rsc.orgresearchgate.netrsc.orgThe position and identity of the halogen influence the self-assembly rate and bulk rheological properties. rsc.orgresearchgate.netrsc.org
Fmoc-n-X-Phe (X = F, Cl, Br)The self-assembly rate follows the order para > meta > ortho. mdpi.comresearchgate.netA smaller, more electronegative halogen can lead to an increased storage modulus. mdpi.com

pH-Responsive Gelation and Tunable Material Properties

The gelation of this compound and its analogs is often responsive to changes in pH. nih.govrsc.org This responsiveness is primarily due to the presence of the carboxylic acid group, which can be protonated or deprotonated depending on the pH of the surrounding medium. rsc.orgrsc.org

At low pH, the carboxylic acid is protonated and neutral, which facilitates the hydrogen bonding necessary for self-assembly and gelation. rsc.org As the pH increases, the carboxylic acid group becomes deprotonated, resulting in a negatively charged carboxylate ion. rsc.org The electrostatic repulsion between these negative charges can disrupt the self-assembly process, leading to a weaker gel or even a transition from a gel to a solution (gel-sol transition). rsc.org This pH-triggered gelation allows for the controlled formation and dissolution of the hydrogel, making these materials highly tunable. rsc.orgnih.gov The ability to modulate the material's properties, such as its rigidity and stability, by altering the pH is a key feature for various applications. rsc.org

Hybrid Material Development and Nanocomposites

The self-assembling nature of this compound and its analogs makes them excellent scaffolds for the creation of hybrid materials and nanocomposites. By incorporating other functional components into the hydrogel network, it is possible to develop materials with enhanced or novel properties. rsc.orgresearchgate.net

Incorporation of Inorganic Nanoparticles

The fibrous network of Fmoc-amino acid hydrogels can serve as a template for the in-situ synthesis or the physical entrapment of various inorganic nanoparticles. mdpi.commdpi.com This approach has been used to create hybrid materials with a range of functionalities.

Examples of incorporated inorganic nanoparticles include:

Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., γ-Fe2O3) have been encapsulated within peptide-based hydrogels. mdpi.com The resulting "magnetogels" can be manipulated with an external magnetic field, which can enhance their performance in applications like the removal of heavy metal pollutants from water. mdpi.com

Titanium Dioxide (TiO2): While specific examples with this compound are not detailed, the general principle of incorporating metal oxide nanoparticles into peptide hydrogels is established for creating materials with photocatalytic or other advanced properties.

Silver Nanoclusters: Fmoc-phenylalanine hydrogels have been used as a matrix for the synthesis of fluorescent silver nanoclusters. mdpi.comrsc.orgrsc.org The hydrogel network provides a stabilizing environment for the formation of these nanoclusters, which can have applications in sensing and imaging. rsc.org

Integration with Carbon-Based Materials

The integration of carbon-based nanomaterials, such as graphene and carbon nanotubes, into Fmoc-amino acid hydrogels has led to the development of advanced hybrid materials with improved mechanical and electronic properties. rsc.orgnih.gov

Graphene Sheets: Graphene oxide (GO) has been incorporated into Fmoc-amino acid derivative hydrogels. researchgate.net The large surface area and unique electronic properties of graphene can enhance the properties of the hydrogel for applications such as drug delivery. researchgate.net The pyrene (B120774) moiety in some gelators can interact with the flat surface of GO fragments, facilitating the creation of these hybrid materials. rsc.org Laser-oxidized single-layer graphene has also been shown to influence the self-assembly of Fmoc-phenylalanine at the interface. researchgate.net

Carbon Nanotubes (CNTs): Oxidized carbon nanotubes have been incorporated into hydrogels formed from mixtures of Fmoc-protected aromatic amino acids. researchgate.net These hybrid hydrogels can exhibit near-infrared light-triggered drug release, where the CNTs absorb light and generate heat, causing the hydrogel to release its payload. researchgate.net

Hybrid Material ComponentExampleEnhanced Properties/Applications
Magnetic Nanoparticlesγ-Fe2O3 nanoparticles in a peptide hydrogel. mdpi.comMagnetic responsiveness, enhanced removal of heavy metals. mdpi.com
Silver NanoclustersSynthesized within an Fmoc-phenylalanine hydrogel. mdpi.comrsc.orgrsc.orgFluorescence for sensing and imaging applications. rsc.org
Graphene SheetsIncorporation of graphene oxide (GO) into Fmoc-amino acid hydrogels. researchgate.netImproved mechanical and electronic properties, potential for drug delivery. researchgate.net
Carbon Nanotubes (CNTs)Oxidized CNTs in Fmoc-amino acid hydrogels. researchgate.netNear-infrared light-triggered drug release. researchgate.net

Radiochemistry and Biomedical Imaging Applications

Radiolabeling Strategies for Iodine-Containing Phenylalanine Derivatives

The introduction of a radioactive iodine isotope onto a phenylalanine-containing molecule is a critical step in the development of these radiotracers. The strategies employed must be efficient, yield high radiochemical purity, and be adaptable for clinical production. Two primary strategies dominate the radiolabeling of iodine-containing phenylalanine derivatives: electrophilic radioiodination and the use of organometallic precursors.

Electrophilic Radioiodination Reactions

Electrophilic radioiodination is a widely used method for labeling aromatic compounds. nih.gov This process involves the reaction of an electron-rich aromatic ring with an electrophilic form of radioactive iodine (*I⁺). For phenylalanine derivatives, the phenyl ring is the site of this reaction. The efficiency and regioselectivity of direct electrophilic radioiodination can be low; however, it can be effective for certain substrates. nih.gov

A common approach involves the use of an oxidizing agent to convert the more readily available radioactive iodide (*I⁻) into an electrophilic species. nih.gov Oxidizing agents such as Chloramine-T, Iodogen®, and peracetic acid are frequently employed for this purpose. nih.govnih.gov For instance, in the synthesis of radioiodinated peptides, tyrosine or histidine residues, which have highly activated aromatic rings, are often directly labeled via electrophilic substitution. nih.govresearchgate.net While direct iodination of phenylalanine is less common due to its less activated ring, iodinated phenylalanine precursors can be synthesized and incorporated into peptides.

The reaction conditions, including the choice of oxidizing agent, pH, and solvent, are crucial for optimizing the radiochemical yield and purity. nih.gov For example, Chloramine-T is most effective at a pH of around 7, while Iodogen-coated vials offer a milder alternative that can minimize the need for a quenching agent. nih.gov

Precursor Synthesis for Radiolabeling (e.g., tributylstannyl prosthetic groups)

To overcome the limitations of direct electrophilic iodination, such as low yields and lack of regioselectivity, the use of precursors with prosthetic groups is a more common and robust strategy. Organotin precursors, particularly those containing a tributylstannyl (-Sn(Bu)₃) group, are widely used for radioiododestannylation reactions. snmjournals.orgnih.gov This method offers high radiochemical yields and excellent regioselectivity, as the radioiodine atom specifically replaces the tributylstannyl group.

The synthesis of these precursors involves introducing a tributylstannyl moiety at the desired position on the phenyl ring of the phenylalanine derivative. For example, a novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, was synthesized from its corresponding iodo derivative for the production of radioiodinated 4-iodophenylalanine. snmjournals.orgosti.govnih.govebi.ac.uk This precursor, with both the amino and carboxylic acid groups protected, allows for efficient radioiodination followed by deprotection to yield the final radiolabeled amino acid. snmjournals.orgnih.gov

The radioiodination of the stannylated precursor is typically carried out using an oxidizing agent like hydrogen peroxide in an acidic medium. nih.gov This method has been shown to produce high radiochemical yields. For example, the radioiodination of a tributylstannyl precursor for 4-iodophenylalanine resulted in a radiochemical yield of 91.6 ± 2.7% in a two-step process and 94.8 ± 3.4% in a one-step synthesis. snmjournals.orgosti.govnih.govebi.ac.uk This approach is advantageous as it allows for the introduction of the radionuclide in the final steps of the synthesis, which is particularly important when working with short-lived isotopes. researchgate.net

Application of Radiolabeled Analogues in Molecular Imaging Research

Radiolabeled phenylalanine analogues are valuable tools in molecular imaging, primarily for oncology. Their utility stems from the fact that many cancer cells exhibit upregulated amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), to meet the high demand for protein synthesis in rapidly proliferating cells. oup.comnih.gov By mimicking natural amino acids, these radiotracers are selectively taken up by tumor cells, allowing for their visualization and characterization.

Development of Radiotracers for Receptor/Enzyme Targeting

The primary targets for radiolabeled phenylalanine analogues are amino acid transporters. nih.gov The accumulation of these tracers in tumors is directly related to the increased activity of transporters like LAT1. oup.comnih.gov This makes them effective probes for imaging a variety of cancers, including gliomas, breast cancer, and pancreatic cancer. nih.govnih.govsigmaaldrich.com

The position of the iodine atom on the phenylalanine ring can influence the biological properties of the tracer. While much of the research has focused on 4-iodophenylalanine, studies have also been conducted on 2-iodo- and 3-iodo-phenylalanine derivatives. nih.govsnmjournals.org The choice of isomer can affect factors such as uptake kinetics, biodistribution, and clearance from non-target tissues. snmjournals.org For example, a comparative study of different radioiodinated amino acids showed significant differences in their biodistribution based on the position of the iodine atom. snmjournals.org

Beyond targeting amino acid transporters, iodinated phenylalanine can be incorporated into larger peptides designed to target specific cell surface receptors, such as the prostate-specific membrane antigen (PSMA) or the gastrin-releasing peptide receptor (GRPR), which are overexpressed in certain cancers. diva-portal.org The inclusion of a radioiodinated phenylalanine residue provides a means for non-invasive imaging of receptor expression.

Preclinical Evaluation Methodologies for Radiolabeled Ligands

The preclinical evaluation of new radiolabeled ligands is a critical step in their development and involves a combination of in vitro and in vivo studies to assess their potential as imaging agents. iaea.orgfrontiersin.org

In Vitro Evaluation: In vitro studies are typically the first step and involve assessing the behavior of the radiotracer in cell cultures. Key parameters evaluated include:

Cellular Uptake: The extent and rate of radiotracer accumulation in cancer cell lines that overexpress the target of interest (e.g., LAT1). For instance, the uptake of [¹²⁵I]4-iodophenylalanine in MCF-7 breast cancer cells was found to be significant, reaching 49.0 ± 0.7% of the input dose after 60 minutes. snmjournals.orgosti.govnih.govebi.ac.uk

Specificity of Uptake: Competition assays are performed to confirm that the uptake is mediated by the target transporter or receptor. This is done by co-incubating the radiotracer with an excess of the unlabeled compound or other known substrates of the target. A significant reduction in radiotracer uptake in the presence of the competitor indicates specific binding. For example, the uptake of [¹²⁵I]4-iodophenylalanine in MCF-7 cells was inhibited in a concentration-dependent manner by unlabeled phenylalanine and 4-iodophenylalanine. snmjournals.orgosti.govnih.govebi.ac.uk

RadiotracerCell LineUptake (% input dose/60 min)IC₅₀ (mM) vs. PhenylalanineIC₅₀ (mM) vs. 4-IodophenylalanineReference
[¹²⁵I]4-IodophenylalanineMCF-749.0 ± 0.7%1.31.0 snmjournals.orgosti.govnih.gov
[¹⁴C]PhenylalanineMCF-755.9 ± 0.5%1.452.50 snmjournals.orgosti.govnih.gov

In Vivo Evaluation: Following promising in vitro results, in vivo studies are conducted in animal models, typically tumor-bearing mice or rats, to evaluate the biodistribution and imaging characteristics of the radiotracer. mdpi.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Understanding Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool for elucidating the structural and dynamic properties of peptide self-assembly. rsc.org By simulating the motions and interactions of molecules over time, MD provides a virtual microscope to observe the spontaneous organization of individual Fmoc-phe(3-I)-OH monomers into larger, ordered supramolecular structures.

The process begins by constructing a simulation box containing numerous this compound molecules solvated in a medium, typically water, to mimic experimental conditions. rsc.org Over the course of the simulation, which can span from nanoseconds to microseconds, the aggregation propensity of the molecules is observed. Key interactions driving this assembly include π–π stacking between the aromatic fluorenyl (Fmoc) groups and the iodinated phenyl rings, as well as hydrophobic interactions. rsc.orgfrontiersin.org The formation of intermolecular hydrogen bonds, particularly involving the carbamate (B1207046) group of the Fmoc moiety and the carboxylic acid terminus, also plays a critical role in directing the assembly into one-dimensional fibrillar structures. frontiersin.orgresearchgate.net

Researchers analyze several parameters from MD simulations to quantify the self-assembly process. rsc.org The time-dependent Solvent-Accessible Surface Area (SASA) is a key metric; a decrease in SASA over time indicates that the molecules are aggregating and burying their hydrophobic surfaces away from the solvent. rsc.org Analysis of the simulation trajectories can reveal the specific arrangement of molecules within an aggregate, such as the parallel orientation of β-sheets and the core-like stacking of the Fmoc groups, which has been observed in simulations of similar Fmoc-dipeptides. rsc.orgresearchgate.net These simulations provide a detailed, dynamic picture of how the introduction of an iodine atom influences the packing and stability of the resulting nanostructures.

Table 1: Key Parameters and Insights from MD Simulations of Fmoc-Peptide Self-Assembly
Simulation Parameter/AnalysisPurpose and SignificanceTypical Findings for Fmoc-Peptides
Simulation Box SetupCreation of a virtual environment with multiple peptide molecules and a solvent (e.g., water) to observe aggregation. rsc.orgAllows for the study of concentration- and solvent-dependent assembly.
Interaction ForcesModeling of forces like π–π stacking, hydrogen bonding, and hydrophobic interactions that drive self-assembly. frontiersin.orgReveals that aromatic stacking of Fmoc groups is a primary driver of aggregation. rsc.org
Solvent-Accessible Surface Area (SASA)Measures the surface area of the peptide assembly exposed to the solvent; a decrease indicates aggregation. rsc.orgA time-dependent decrease in SASA confirms the formation of larger, condensed clusters. rsc.org
Trajectory AnalysisVisual and quantitative analysis of the molecular positions and orientations over time.Shows the formation of ordered fibrillar structures with specific molecular arrangements, such as stacked Fmoc groups in the core. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and the fundamental nature of the intermolecular interactions that stabilize its assemblies. researchgate.netmdpi.com These methods provide a highly accurate description of electron distribution, molecular orbitals, and the energies associated with non-covalent interactions. mdpi.comuni-tuebingen.de

For halogenated phenylalanine derivatives, DFT calculations are crucial for understanding how the iodine substituent alters the electronic properties of the phenyl ring. researchgate.net The calculations can determine the molecular electrostatic potential surface, which visualizes the electron-rich and electron-poor regions of the molecule, highlighting areas prone to electrostatic interactions.

Table 2: Application of Quantum Chemical Calculations to Halogenated Phenylalanine Systems
Computational MethodInvestigated PropertyKey Insights for this compound
Density Functional Theory (DFT)Geometry optimization and electronic structure (e.g., molecular orbitals). mdpi.comProvides an accurate molecular structure and reveals how the iodine atom modifies the electron distribution on the phenyl ring. researchgate.net
Energy Decomposition AnalysisQuantification of different components of intermolecular interaction energy (electrostatic, dispersion, etc.). researchgate.netShows that heavier halogens (like iodine) can significantly enhance stacking interaction strength through local secondary interactions. researchgate.net
Non-Covalent Interaction (NCI) AnalysisVisualization and characterization of weak interactions like hydrogen bonds and van der Waals contacts. researchgate.netIdentifies and confirms the presence of stabilizing π-π stacking and halogen-hydrogen interactions within the assembled structure.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface of the molecule. nih.govHighlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

Modeling of Substituent Effects on Aromatic Interactions and Peptide Conformation

The introduction of a substituent onto the phenyl ring of phenylalanine profoundly influences both aromatic interactions and the resulting peptide conformation. Computational modeling is essential for understanding and predicting these effects. For this compound, the iodine atom at the 3-position introduces specific steric and electronic changes that dictate self-assembly behavior. acs.org

Aromatic π–π interactions are critical for the stability of many self-assembled peptide structures. researchgate.net While classical models often describe these interactions based on quadrupolar forces between entire aryl π-systems, recent computational and experimental work indicates the importance of local, direct interactions. rsc.orgacs.org Substituent effects are now understood to be highly local, involving direct electrostatic interactions between the substituent on one ring and the atoms on a neighboring ring. rsc.org The iodine atom in this compound, being large and polarizable, has a significant impact. researchgate.netrsc.org Modeling can quantify how this iodo-substituent modifies the local dipole moment and influences the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped).

These modifications to intermolecular interactions directly influence the peptide's conformational landscape and its propensity to form specific secondary structures. acs.org The steric bulk of the iodine atom can impose conformational constraints, while the enhanced aromatic interactions it promotes can stabilize the fibrillar structures characteristic of Fmoc-phenylalanine derivatives. researchgate.netacs.org By systematically modeling the effects of different substituents (e.g., electron-donating vs. electron-withdrawing, or halogens of different sizes), researchers can establish clear structure-property relationships. acs.org This knowledge is invaluable for the rational design of new peptide-based materials with precisely tuned properties, where the position and nature of a single substituent can determine the final material characteristics. researchgate.net

Table 3: Modeled Effects of Substituents on Phenylalanine Derivatives
Substituent PropertyEffect on Aromatic InteractionsImpact on Peptide Conformation & Self-AssemblyRelevance to 3-Iodo Substituent
Electron-WithdrawingAlters the quadrupole moment of the phenyl ring, influencing electrostatic contributions to stacking. acs.orgCan modify the stability and morphology of the assembled structures. acs.orgIodine is weakly electron-withdrawing, contributing to this effect.
Steric BulkCan create steric hindrance, affecting the optimal distance and geometry of π-π stacking. acs.orgInfluences molecular packing and can favor or disfavor certain assembled morphologies. acs.orgIodine is a large atom, introducing significant steric effects that must be accommodated in the assembly. researchgate.net
PolarizabilityEnhances dispersion forces, a key component of stacking interactions. rsc.orgLeads to stronger overall intermolecular attraction, potentially increasing the stability and rigidity of hydrogels. rsc.orgIodine is highly polarizable, significantly strengthening local dispersion interactions. researchgate.net
Halogen BondingPotential for the halogen to act as an electrophilic cap, interacting with a nucleophilic region on a neighboring molecule.Can provide an additional directional interaction that guides the self-assembly process.The iodine atom can participate in these specific, directional interactions, further stabilizing the structure.

Biological and Pharmacological Research Applications Methodology Focused

Exploration in Therapeutic Peptide Development

The incorporation of unnatural amino acids is a cornerstone of modern therapeutic peptide development. This strategy is used to enhance potency, improve metabolic stability, and modulate receptor selectivity. Fmoc-phe(3-I)-OH is a valuable reagent in this context, offering a chemically reactive and sterically influential moiety.

A key methodology in designing enzyme inhibitors is the creation of peptide or peptidomimetic molecules that can fit into an enzyme's active site and block its function. This often involves incorporating non-standard amino acids to enhance binding affinity or introduce new interactions. The design process for using this compound in this context involves:

Scaffold Selection: Starting with a known peptide substrate or a weak inhibitor of a target enzyme.

Rational Substitution: Replacing a natural phenylalanine or tyrosine residue with 3-iodo-L-phenylalanine. The rationale is that the large iodine atom can probe the steric limits of the active site, potentially occupying hydrophobic pockets more effectively than a simple phenyl group.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of peptide analogs to determine the impact of the iodo-substitution. For instance, dipeptides containing the sterically constrained phenylalanine analog (E)-2,3-methanophenylalanine have been shown to act as competitive inhibitors of chymotrypsin. nih.gov Similarly, related compounds like Fmoc-Phe(3-CN)-OH are used to prepare peptides containing arginine analogs that function as enzyme inhibitors. researchgate.net The introduction of the 3-iodo-phenylalanine residue would be a methodological extension of this principle, using the unique properties of iodine to disrupt or block enzymatic activity.

Research AreaMethodologyRationale for using 3-Iodo-Phenylalanine
Enzyme Inhibition Incorporation into peptide sequences to create competitive inhibitors.The bulky iodine atom can occupy hydrophobic pockets in an enzyme's active site, potentially increasing binding affinity and blocking substrate access. nih.gov

The development of novel antimicrobial peptides (AMPs) is a critical area of research to combat antibiotic resistance. A common research strategy involves modifying existing AMP sequences to enhance their efficacy. While direct studies on peptides containing 3-iodophenylalanine are not prevalent, the methodology for its use would involve its incorporation into known AMP scaffolds. The research would aim to test the hypothesis that modifying the peptide's physicochemical properties could improve its antimicrobial function.

For example, research has shown that incorporating modified phenylalanine residues, such as 3,4-dihydroxy-L-phenylalanine (DOPA), can enhance the adhesive properties of AMPs, allowing for effective surface coating to prevent bacterial colonization. nih.govnih.gov Methodologically, researchers would synthesize an AMP analog containing 3-iodophenylalanine and assess its activity against various bacterial strains. The introduction of the bulky, hydrophobic iodine atom could potentially enhance the peptide's ability to disrupt the bacterial membrane, a common mechanism of action for many AMPs.

This compound is a particularly valuable tool in the development of targeted cancer therapies, specifically in the field of Peptide Receptor Radionuclide Therapy (PRRT). rsc.orgneuropeptidelab.com This therapeutic strategy uses peptides that bind to receptors overexpressed on the surface of cancer cells to deliver a radioactive payload.

The methodology is as follows:

Peptide Synthesis: A tumor-targeting peptide (e.g., an analog of somatostatin (B550006) or neurotensin) is synthesized using solid-phase peptide synthesis, incorporating this compound at a specific position.

Radiolabeling: The non-radioactive iodine atom on the phenylalanine residue is replaced with a radioactive isotope of iodine, such as Iodine-123 for imaging or Iodine-131 for therapy. This process, known as radioiodination, creates a radiolabeled peptide. znaturforsch.com

Targeting and Therapy: The resulting radiopharmaceutical is administered to the patient. It circulates in the body and accumulates at the tumor site due to the high affinity of the peptide for its receptor. The localized radiation then damages or kills the cancer cells while minimizing exposure to healthy tissues.

This approach leverages the iodine atom as a versatile handle for introducing radioactivity, making this compound a key component in designing theranostic agents that can be used for both cancer diagnosis (imaging) and treatment. znaturforsch.com

Anti-inflammatory peptides (AIPs) represent a promising class of therapeutics that can modulate the inflammatory response. nih.gov A primary research methodology in this field is the synthesis of analogs of naturally occurring or synthetic AIPs to improve their potency and stability. frontiersin.org For example, Anti-Inflammatory Peptide 3, a synthetic nonapeptide, is known to be a potent inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. peptide.com

The methodological application of this compound in this area involves its incorporation into known AIP scaffolds. Researchers would replace native aromatic residues with 3-iodophenylalanine to probe the structure-activity relationship. The introduction of the iodine atom could influence the peptide's conformation and its binding to inflammatory targets. By comparing the activity of the iodinated analog to the parent peptide, researchers can gain insights into the structural requirements for anti-inflammatory activity and potentially develop more potent agents.

Research in Neuroscience and Neuropeptide Studies

Neuropeptides are crucial signaling molecules in the nervous system, and their receptors are important drug targets. A major focus of neuroscience research is to understand how neuropeptides interact with their receptors to modulate neuronal activity. A standard methodology involves synthesizing neuropeptide analogs with unnatural amino acids to map binding sites and develop receptor-selective ligands. nih.govgoogle.com

This compound is particularly useful in this context for several reasons:

Steric Probe: The tyrosine (Tyr) and phenylalanine (Phe) residues are common in neuropeptide sequences and are often critical for receptor binding. Replacing these with 3-iodophenylalanine allows researchers to probe the steric and electronic environment of the receptor's binding pocket. researchgate.net

Radioligand Development: The iodine atom provides a site for radioiodination. nih.gov Synthesizing a radioiodinated version of a neuropeptide analog creates a high-affinity radioligand. These radioligands are indispensable tools for receptor binding assays, which are used to quantify receptor density in different brain regions and to screen for new drugs that target these receptors. For instance, a radioiodinated photoaffinity compound derived from a neuropeptide FF (NPFF) precursor was developed to selectively label NPFF2 receptors. nih.gov

Neuropeptide ApplicationMethodologyRole of this compound
Receptor Binding Studies Synthesis of neuropeptide analogs to probe receptor interactions.The 3-iodo-phenylalanine residue acts as a steric probe to map the receptor's binding pocket.
Radioligand Synthesis Creation of radioiodinated peptides for receptor quantification.The iodine atom is replaced with a radioactive isotope (e.g., ¹²⁵I) to create a high-affinity tracer for binding assays. nih.gov

Investigations into Protein-Protein Interactions (using structural biology tools)

Understanding the precise three-dimensional structure of protein-protein complexes is fundamental to deciphering biological pathways and designing drugs that can modulate these interactions. While the iodine atom in 3-iodophenylalanine is not a photo-crosslinking group, it is an exceptionally powerful tool for the structural analysis of protein complexes using X-ray crystallography. cnr.itfrontiersin.org

The primary methodology where this amino acid is applied is Single-Wavelength Anomalous Dispersion (SAD) phasing . The process is as follows:

Protein Expression: One of the interacting proteins is produced using a system that allows for the site-specific incorporation of unnatural amino acids. Using an engineered tRNA/tRNA-synthetase pair, p-iodo-L-phenylalanine is incorporated at a specific site in response to an amber stop codon. nih.gov

Complex Formation and Crystallization: The modified protein is purified and incubated with its binding partner to form a stable complex, which is then crystallized.

X-ray Diffraction: The crystal is exposed to an X-ray beam. The heavy iodine atom scatters X-rays anomalously, producing small but measurable differences in the diffraction data that depend on the X-ray wavelength.

Structure Solution: The anomalous signal from the iodine atom is used to solve the "phase problem" in crystallography, which is a major bottleneck in determining a new protein structure. This allows for the calculation of an electron density map and the building of an atomic model of the protein-protein complex.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies for Halogenated Unnatural Amino Acids

The synthesis of unnatural amino acids, particularly those containing halogens, is a critical area of research as these molecules are key building blocks in medicinal chemistry. bioascent.com They provide a source of chirality and dense functionality, with the amine and acid groups serving as convenient points for further chemical elaboration. bioascent.com The introduction of halogen atoms onto the side chains of amino acids is a powerful method for modifying the physicochemical and structural properties of peptides and proteins. mdpi.com This can influence interactions with biological targets and enhance pharmacological activities. mdpi.com

Traditional methods for synthesizing unnatural amino acids, like the Strecker synthesis, have limitations, including the use of toxic reagents and incompatibility with certain functional groups. bioascent.com This has spurred the development of new, more efficient, and versatile synthetic strategies.

Recent advancements in synthetic methodologies include:

Electrocatalytic Cross-Coupling: The Baran group has developed a novel approach using a Ni/Ag-electrocatalytic platform for the decarboxylative cross-coupling of glutamate (B1630785) and aspartate derivatives with a wide range of heteroaryl halides. bioascent.com This method allows for the synthesis of enantiopure unnatural amino acids and can significantly reduce the number of synthetic steps compared to traditional methods. bioascent.com

Metallaphotoredox Catalysis: A two-step process has been described for converting serine into various optically pure unnatural amino acids. acs.org This method utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate and diverse aryl halides, enabling the production of artificial analogs of phenylalanine, tryptophan, and histidine. acs.org

Asymmetric α-Halogenation: Researchers have achieved the enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives using an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones. acs.org

Enzymatic Halogenation: Nature has evolved non-heme FeII/α-ketoglutarate (FeII/αKG)-dependent halogenase enzymes that can selectively modify unactivated sp3 C–H bonds. princeton.edu The discovery and engineering of these enzymes, such as BesD which chlorinates lysine, open up biocatalytic routes to halogenated amino acids. princeton.edu

These novel methodologies are crucial for expanding the chemical space of unnatural amino acids, making complex molecules like Fmoc-phe(3-I)-OH and other halogenated derivatives more accessible for research and development. bioascent.commdpi.com

Advanced Applications in Targeted Drug Delivery Systems Utilizing Self-Assembled Gels

Self-assembling materials, particularly those based on peptides, have garnered significant interest for their potential in creating sophisticated drug delivery systems. The fluorenylmethoxycarbonyl (Fmoc) group, initially a protecting group in peptide synthesis, has proven to be an excellent promoter of self-assembly through aromatic stacking interactions. rsc.orgnih.gov This has led to the development of numerous Fmoc-based hydrogels. rsc.orggoogle.com

Fmoc-phenylalanine (Fmoc-Phe-OH) and its derivatives are known to form hydrogels that can encapsulate and control the release of therapeutic agents. beilstein-journals.orgmdpi.com The introduction of a halogen, such as iodine in this compound, can further enhance the properties of these self-assembled gels. Halogen bonding can promote the formation of strong and durable hydrogels, often at lower concentrations than their non-halogenated counterparts. researchgate.net

Key research findings in this area include:

pH-Tunable Behavior: Fmoc-conjugated dipeptides can form hydrogels whose material properties can be adjusted by changing the pH, allowing for controlled sol-to-gel or gel-to-sol transitions. rsc.org This responsiveness is highly desirable for controlled drug delivery applications. rsc.org

Injectable Hydrogels for Localized Therapy: An injectable iodine-containing peptide hydrogel has been developed for the treatment of MRSA infections. nih.gov This hydrogel, formed through the self-assembly of a naphthalene-diphenylalanine-proline peptide complexed with iodine, demonstrated excellent antibacterial efficacy and the ability to restore endometrial architecture in a mouse model. nih.gov

Co-assembly with Drugs: Fmoc-amino acids can be co-assembled with drugs to create delivery systems with specific therapeutic effects. For instance, the antibiotic aztreonam (B1666516) has been encapsulated in an Fmoc-phenylalanine hydrogel, expanding its antibacterial range through sustained release. beilstein-journals.org Similarly, the anticancer drug camptothecin (B557342) has been loaded into Fmoc-F hydrogels, showing significant inhibitory activity on cancer cells. beilstein-journals.org

Enhanced Stability and Biocompatibility: Self-assembled peptide hydrogels are generally biocompatible and biodegradable, making them suitable for in vivo applications. mdpi.commdpi.com The rigid three-dimensional structure of these hydrogels provides a stable matrix for cell growth and tissue engineering. google.commdpi.com

The unique properties of this compound, combining the self-assembling nature of the Fmoc-phenylalanine scaffold with the potential for halogen bonding and the inherent properties of iodine, make it a highly promising candidate for the development of next-generation targeted drug delivery systems.

FeatureDescriptionReference
Self-Assembly Driver The Fmoc group promotes self-assembly via π-π stacking and hydrophobic interactions. rsc.org
Stimuli-Responsiveness Hydrogel properties can be tuned by pH, allowing for controlled release. rsc.org
Halogen Bonding Iodine can participate in halogen bonding, potentially strengthening the hydrogel network. researchgate.net
Biocompatibility Peptide-based hydrogels are generally biocompatible and suitable for biomedical use. mdpi.commdpi.com

Exploration in Smart Materials and Bio-responsive Systems for Biomedical Engineering

The ability of molecules to self-assemble into ordered structures is a cornerstone of developing smart materials and bio-responsive systems for biomedical engineering. researchgate.net Peptides, with their inherent biocompatibility and capacity for programmed self-organization, are excellent building blocks for these advanced materials. rsc.orgresearchgate.net The incorporation of halogen atoms, as in this compound, introduces another layer of control over the material's properties.

Halogenation can influence the conformation and stability of peptides, which is crucial for their function. acs.org For example, a chlorine-centered halogen bond has been shown to provide conformational stabilization to a peptide comparable to that of a hydrogen bond. acs.org This ability to tune molecular interactions is key to designing materials that can respond to specific biological cues.

Emerging trends in this area focus on:

Bio-inspired Materials: Researchers are engineering bio-inspired materials with specific and tunable functions by leveraging the ability of fluorine and other halogens to influence the physical, chemical, and structural properties of amino acids and peptides.

Self-Healing Materials: The non-covalent interactions that drive self-assembly, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, can also impart self-healing properties to hydrogels, which is a desirable feature for materials used in tissue engineering and regenerative medicine. mdpi.com

Conductive Biomaterials: By incorporating conductive elements or co-assembling with conductive polymers, peptide-based hydrogels can be transformed into conductive soft composites, opening up applications in bioelectronics and as scaffolds for electro-active tissues. beilstein-journals.org

Materials for Tissue Regeneration: The three-dimensional fibrillar network of self-assembled peptide hydrogels mimics the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.com This makes them excellent candidates for cardiovascular tissue regeneration and other tissue engineering applications. researchgate.net

The introduction of an iodine atom in the phenylalanine side chain of this compound offers a unique handle for creating smart materials. The potential for halogen bonding can be exploited to create more robust and stable hydrogel networks. Furthermore, the iodine atom itself can impart specific functionalities, such as radiopacity for imaging applications.

Advancements in Multimodal Imaging Probes and Theranostics

Theranostics, the integration of diagnostic imaging and therapy, is a rapidly advancing field in personalized medicine. mdpi.comdovepress.com The goal is to use targeted agents to both visualize and treat diseases like cancer. mdpi.com Iodine and its various isotopes are particularly versatile in this context, offering possibilities for multiple imaging modalities and radiotherapy. thno.org

Iodinated compounds are well-established as contrast agents in X-ray computed tomography (CT) due to their high X-ray attenuation properties. thno.org Furthermore, radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as in radionuclide therapy. thno.org

The role of iodinated compounds like this compound in this area is expanding due to several key developments:

Liposomal Delivery Systems: Long-circulating liposomes encapsulating iodinated compounds provide a versatile theranostic platform. thno.org These systems can be used for CT, SPECT, and PET imaging, as well as for ¹³¹I-radiotherapy. thno.org Remote loading techniques have been developed to efficiently load these compounds into liposomes. thno.org

Iodinated Nanoemulsions: To overcome the limitations of traditional iodinated contrast agents, such as rapid clearance and potential nephrotoxicity, researchers are developing iodinated lipid nanoemulsions (ILNEs). thno.org These ILNEs have shown prolonged blood residency and hepatic clearance, avoiding kidney-related side effects. thno.org

Peptide-Based Probes: The this compound molecule itself can serve as a building block for creating targeted imaging probes. The peptide backbone can be designed to bind to specific biological targets, while the iodine atom provides the imaging signal. By using a radioactive isotope of iodine, the same molecule can be used for both imaging and therapy.

Multimodal Imaging: The combination of the inherent properties of iodine with other imaging moieties can lead to the development of multimodal probes. For example, a probe could be designed to be visible by both CT (using non-radioactive iodine) and PET (by incorporating a positron-emitting radionuclide), providing complementary diagnostic information.

The ability to incorporate this compound into self-assembling structures like hydrogels further enhances its potential for theranostic applications. An iodinated hydrogel could be injected at a tumor site, providing a localized depot for both a contrast agent for imaging-guided procedures and a therapeutic agent for sustained local treatment.

Imaging ModalityRole of IodineReference
X-ray Computed Tomography (CT) Non-radioactive iodine (¹²⁷I) is radiodense and acts as a contrast agent. thno.orgthno.org
Single-Photon Emission Computed Tomography (SPECT) Radioisotopes like ¹²³I, ¹²⁵I, and ¹³¹I emit gamma rays for imaging. thno.org
Positron Emission Tomography (PET) The radioisotope ¹²⁴I is a positron emitter used for PET imaging. thno.org
Radionuclide Therapy Beta-emitting isotopes like ¹³¹I can be used for targeted radiotherapy. mdpi.comdovepress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.